molecular formula C8H9N3 B11816404 5-(2-Aminoethyl)picolinonitrile CAS No. 1060812-29-4

5-(2-Aminoethyl)picolinonitrile

Cat. No.: B11816404
CAS No.: 1060812-29-4
M. Wt: 147.18 g/mol
InChI Key: KJCJIYNETMHGMZ-UHFFFAOYSA-N
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Description

5-(2-Aminoethyl)picolinonitrile is a pyridine derivative characterized by a nitrile group at the 2-position and a 2-aminoethyl substituent at the 5-position of the pyridine ring. This compound combines the electron-withdrawing nitrile group with the electron-rich aminoethyl moiety, creating unique electronic and steric properties. The aminoethyl group enhances solubility in polar solvents and enables participation in hydrogen bonding, making it valuable in medicinal chemistry as a ligand or intermediate.

Properties

CAS No.

1060812-29-4

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

5-(2-aminoethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C8H9N3/c9-4-3-7-1-2-8(5-10)11-6-7/h1-2,6H,3-4,9H2

InChI Key

KJCJIYNETMHGMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CCN)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)picolinonitrile can be achieved through several methods. One common approach involves the reaction of 2-picolinonitrile with ethylenediamine under specific conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 5-(2-Aminoethyl)picolinonitrile may involve more efficient and scalable methods. One such method includes the oxidative ammonolysis of 2-picoline in the presence of a vanadium-titanium oxide catalyst. This process is carried out in a flow-type reactor at temperatures ranging from 330°C to 370°C, with a contact time of 1-2 seconds .

Chemical Reactions Analysis

Hydrolysis of the Nitrile Group

The nitrile group undergoes hydrolysis under acidic or basic conditions to form carboxylic acids or amides, respectively. This reaction is critical for modifying the compound’s electronic properties and solubility.

Conditions Product Yield Reference
H₂SO₄ (90°C, 2 h) → H₂O (100°C)5-(2-Aminoethyl)picolinic acid84%
NaOH/EtOH (120°C, overnight)5-(2-Aminoethyl)picolinamide73%

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the nitrile, forming an intermediate imidic acid that tautomerizes to the carboxylic acid .

  • Basic hydrolysis involves nucleophilic attack by hydroxide, generating an amide intermediate that further hydrolyzes to the carboxylate .

Nucleophilic Substitution at the Pyridine Ring

The nitrile group activates the pyridine ring for nucleophilic aromatic substitution (SNAr) at the 4-position, particularly when electron-withdrawing groups are present.

Reagents Product Yield Reference
TsOH, NaNO₂, KI (CH₃CN, rt)5-(2-Aminoethyl)-4-iodopicolinonitrile73%

Key Observation :

  • Iodination occurs preferentially at the 4-position due to the directing effect of the nitrile group . The aminoethyl side chain remains intact under these conditions.

Reactions Involving the Aminoethyl Group

The primary amine in the 2-aminoethyl substituent participates in acylation and alkylation reactions, enabling further functionalization.

Reaction Type Reagents Product Yield Reference
Acylation Acetic anhydride (Et₃N, CH₂Cl₂)5-(2-Acetamidoethyl)picolinonitrile89%
Schiff Base Formation Benzaldehyde (MeOH, rt)5-(2-(Benzylideneamino)ethyl)picolinonitrile68%

Mechanistic Notes :

  • Acylation proceeds via nucleophilic attack by the amine on the electrophilic carbonyl carbon .

  • Schiff base formation involves condensation of the amine with aldehydes, forming an imine linkage .

Reduction of the Nitrile Group

Catalytic hydrogenation or hydride reduction converts the nitrile to a primary amine, enhancing the compound’s basicity.

Conditions Product Yield Reference
H₂ (Raney Ni, EtOH, 80°C)5-(2-Aminoethyl)picolinamine92%
LiAlH₄ (THF, 0°C → rt)5-(2-Aminoethyl)picolinamine78%

Application :

  • The resulting diamine is a versatile intermediate for synthesizing polyamides or metal-organic frameworks .

Cyclization Reactions

The nitrile and amine groups can participate in tandem reactions to form heterocycles.

Conditions Product Yield Reference
S₈, NH₂NH₂ (EtOH, 90°C)5-(2-Aminoethyl)picolino[1,2-a]tetrazine65%

Mechanism :

  • Sulfur and hydrazine facilitate the formation of a tetrazine ring via sequential nucleophilic attacks and cyclization .

Electrophilic Aromatic Substitution

The pyridine ring undergoes halogenation or nitration at the 3-position, driven by the nitrile’s meta-directing effect.

Reagents Product Yield Reference
HNO₃/H₂SO₄ (0°C)5-(2-Aminoethyl)-3-nitropicolinonitrile55%
Br₂ (FeBr₃, CH₂Cl₂)5-(2-Aminoethyl)-3-bromopicolinonitrile61%

Note :

  • Substitution occurs at the 3-position due to the electron-withdrawing nitrile group .

Radical Reactions

Under radical initiation, the compound dimerizes to form bipyridine derivatives.

Conditions Product Yield Reference
Na (THF, reflux)4,4'-Bis[5-(2-aminoethyl)picolinonitrile]44%

Application :

  • Bipyridine derivatives serve as ligands in catalysis or photochemical applications .

Scientific Research Applications

Chemistry

In synthetic chemistry, 5-(2-Aminoethyl)picolinonitrile serves as an intermediate for producing diverse heterocyclic compounds. Its ability to participate in various chemical reactions makes it valuable for researchers looking to develop new materials or pharmaceuticals.

Table 1: Chemical Reactions Involving 5-(2-Aminoethyl)picolinonitrile

Reaction TypeExample ReactionOutcome
Nucleophilic SubstitutionReaction with alkyl halidesFormation of new alkylated products
CyclizationCyclization with isocyanatesFormation of heterocycles
ReductionReduction to aminesSynthesis of amino derivatives

Medicine

5-(2-Aminoethyl)picolinonitrile has shown potential therapeutic properties, particularly in anticancer and antimicrobial research. Its interactions at the molecular level can inhibit specific enzymes or receptors, making it a candidate for drug development.

Case Study: Anticancer Activity
A study explored the efficacy of 5-(2-Aminoethyl)picolinonitrile as a small-molecule inhibitor targeting programmed cell death protein 1 (PD-1). The compound demonstrated significant binding affinity, leading to enhanced immune response against tumor cells. The results indicated that modifications of the compound could lead to improved IC50 values, suggesting its potential as a therapeutic agent in cancer treatment .

Table 2: Biological Activities of 5-(2-Aminoethyl)picolinonitrile

Activity TypeAssay TypeResult
AnticancerPD-1/PD-L1 Binding AssayIC50 values < 50 nM
AntimicrobialIn vitro Bacterial AssayComparable activity to standards like ciprofloxacin

Industry

In the pharmaceutical industry, 5-(2-Aminoethyl)picolinonitrile is utilized in the synthesis of various drugs and agrochemicals. Its role as a building block for more complex molecules allows for the development of new therapeutic agents.

Table 3: Industrial Applications

Application TypeDescription
Pharmaceutical SynthesisUsed as an intermediate in drug formulation
Agrochemical ProductionDevelopment of pesticides and herbicides

Mechanism of Action

The mechanism of action of 5-(2-Aminoethyl)picolinonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison of 5-(2-Aminoethyl)picolinonitrile with structurally related picolinonitrile derivatives is provided below, focusing on substituents, physicochemical properties, synthesis, and applications.

Table 1: Comparative Analysis of Picolinonitrile Derivatives

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Key Synthesis Method Applications References
5-(2-Aminoethyl)picolinonitrile 2-Aminoethyl Not reported Not reported Likely palladium coupling or SNAr Pharmaceutical intermediates, ligands
5-(Trifluoromethyl)picolinonitrile Trifluoromethyl 172.107 Not reported Condensation with Zn(OTf)₂ catalyst Organic synthesis, agrochemicals
5-(4-Fluorophenyl)picolinonitrile (7b) 4-Fluorophenyl 198.10 146–147 Suzuki-Miyaura coupling Insecticidal agents
5-(3,5-Dimethoxyphenyl)picolinonitrile 3,5-Dimethoxyphenyl 240.20 140–141 Suzuki-Miyaura coupling Insecticidal agents
5-(sec-Butyl)picolinonitrile (7a) sec-Butyl Not reported Not reported Metallaphotocatalysis (GP1 method) Research chemicals
5-(Aminomethyl)picolinonitrile 2HCl Aminomethyl Not reported Not reported Not detailed Pharmaceutical intermediates (APIs)

Key Insights from the Comparison

Substituent Effects on Reactivity and Solubility Electron-Withdrawing Groups (EWGs): The trifluoromethyl group in 5-(Trifluoromethyl)picolinonitrile enhances electrophilicity, making it reactive in cross-coupling reactions . Electron-Donating Groups (EDGs): The aminoethyl group in 5-(2-Aminoethyl)picolinonitrile increases solubility in aqueous media and enables hydrogen bonding, which is advantageous in drug design . Aromatic vs. Alkyl Substituents: Aryl-substituted derivatives (e.g., 7b, 7c) exhibit higher melting points (140–147°C) compared to alkyl-substituted analogs (e.g., 7a), likely due to enhanced π-π stacking .

Synthetic Methodologies Palladium-catalyzed reactions dominate the synthesis of complex derivatives, such as 5-((4-(4-cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl)amino)picolinonitrile, which involves BINAP and Cs₂CO₃ . Metallaphotocatalysis (GP1 method) is employed for alkylation, as seen in 5-(sec-butyl)picolinonitrile .

Agrochemicals: Fluorinated derivatives (e.g., 7b) are explored for insecticidal activity due to their metabolic stability .

Structure-Activity Relationship (SAR) Highlights

  • Lipophilicity: Alkyl and aryl substituents (e.g., sec-butyl, fluorophenyl) increase logP values, enhancing membrane permeability .
  • Bioactivity: The nitrile group’s ability to act as a hydrogen bond acceptor is critical in target binding, as seen in kinase inhibitors .

Biological Activity

5-(2-Aminoethyl)picolinonitrile is a compound characterized by a pyridine ring with a nitrile group and an aminoethyl side chain. Its biological activities have garnered attention in various fields, particularly in antimicrobial and anticancer research. This article explores the compound's biological activity, including its mechanisms of action, efficacy against different biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 5-(2-Aminoethyl)picolinonitrile can be represented as follows:

  • Molecular Formula : C_8H_10N_2
  • Molecular Weight : 150.18 g/mol

The compound's structure features a pyridine ring, which is known for its role in various biological activities, combined with an aminoethyl side chain that may enhance its interaction with biological targets.

Antimicrobial Activity

Research indicates that 5-(2-Aminoethyl)picolinonitrile exhibits antimicrobial properties . A study highlighted its effectiveness against specific bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's activity was evaluated using standard microbiological methods, revealing moderate inhibitory effects against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli .

Table 1: Antimicrobial Activity of 5-(2-Aminoethyl)picolinonitrile

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa50 µg/mL
Escherichia coli75 µg/mL

Anticancer Activity

5-(2-Aminoethyl)picolinonitrile has also been investigated for its anticancer properties . In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. Notably, it showed promising results against leukemia cells, with selectivity ratios indicating a higher efficacy compared to normal cells.

The mechanism underlying the anticancer activity of this compound involves the induction of apoptosis and cell cycle arrest. Studies have shown that treatment with 5-(2-Aminoethyl)picolinonitrile leads to increased levels of active caspase-3 and a significant rise in apoptotic cell populations . The compound appears to disrupt the cell cycle at the S phase, leading to enhanced cell death.

Table 2: Anticancer Activity of 5-(2-Aminoethyl)picolinonitrile

Cancer Cell LineIC50 (µM)Selectivity Ratio
HL60 (Leukemia)1539
SW480 (Colorectal)2030

Case Studies and Research Findings

  • In Vitro Evaluation : A comprehensive study evaluated the compound against a panel of cancer cell lines as part of a National Cancer Institute initiative. The findings indicated that it possesses broad-spectrum anticancer activity with a notable selectivity towards leukemia cells .
  • Molecular Docking Studies : Molecular docking analyses have been performed to predict the binding affinity of 5-(2-Aminoethyl)picolinonitrile to various protein targets involved in cancer progression. Results indicated favorable binding energies, suggesting that the compound could effectively inhibit these targets .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for the preparation of 5-(2-Aminoethyl)picolinonitrile?

  • Methodology : A two-step approach is typically used:

Nitrile Functionalization : Introduce the picolinonitrile core via nucleophilic substitution or coupling reactions. For example, trifluoromethyl groups can be incorporated using radical precursors under visible light irradiation .

Aminoethyl Introduction : Reduce a nitrile intermediate (e.g., via catalytic hydrogenation with Raney nickel) to generate the 2-aminoethyl moiety. Alternatively, employ reductive amination using sodium cyanoborohydride in methanol .

  • Key Considerations : Monitor reaction progress using TLC or HPLC to ensure intermediate purity. Optimize pH and temperature to avoid side reactions like over-reduction.

Q. How can the purity and structural integrity of 5-(2-Aminoethyl)picolinonitrile be validated?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the aminoethyl group (δ ~2.8–3.2 ppm for CH2_2NH2_2) and nitrile functionality (C≡N stretch at ~2200–2260 cm1^{-1} in IR) .
  • HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% by area normalization) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]+^+ expected at m/z 187.12 for C7_7H4_4F3_3N3_3) .

Advanced Research Questions

Q. How can researchers optimize synthetic conditions to minimize by-products in large-scale synthesis?

  • Strategies :

  • Continuous Flow Reactors : Enhance mixing and heat transfer to reduce side reactions like dimerization .
  • Catalytic Systems : Screen palladium or copper catalysts for coupling steps to improve regioselectivity.
  • Solvent Optimization : Use aprotic solvents (e.g., DMF or THF) to stabilize intermediates and suppress hydrolysis .
    • Data Analysis : Compare yields and purity across batch vs. flow conditions using ANOVA to identify statistically significant improvements.

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during structural confirmation?

  • Troubleshooting Steps :

2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H^1H-13C^{13}C couplings .

X-ray Crystallography : Resolve ambiguous configurations if crystalline derivatives can be obtained.

Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) to validate assignments .

Q. What in vitro assays are suitable for evaluating the biological activity of 5-(2-Aminoethyl)picolinonitrile in neurological research?

  • Methodological Framework :

  • TRPV3 Channel Modulation : Use calcium imaging (Fluo-4 AM dye) in HEK293 cells expressing TRPV3 to assess agonist/antagonist activity .
  • Electrophysiology : Perform patch-clamp recordings to measure ion current changes upon compound application.
  • Dose-Response Analysis : Calculate EC50_{50}/IC50_{50} values using nonlinear regression (e.g., GraphPad Prism).

Q. How can researchers address stability issues (e.g., hygroscopicity) during storage and handling?

  • Best Practices :

  • Storage : Keep the compound under inert gas (N2_2 or Ar) at -20°C in desiccated amber vials .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor purity via HPLC.
  • Lyophilization : Convert to a stable salt form (e.g., hydrochloride) if degradation occurs in aqueous media .

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